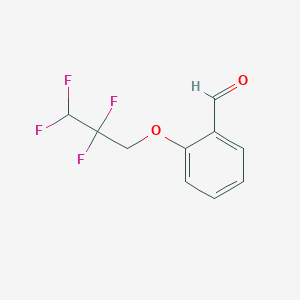







|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][CH:13]=1)[C:7]([CH2:8][CH2:9][NH2:10])=[CH:6][NH:5]2.[F:14][C:15]([F:29])([CH:26]([F:28])[F:27])[CH2:16][O:17][C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1C=O.[BH4-].[Na+].[CH2:32](O)C>>[F:1][C:2]1[CH:3]=[C:4]2[C:11]([C:7]([CH2:8][CH2:9][NH:10][CH2:32][C:24]3[CH:23]=[CH:22][CH:19]=[C:18]([O:17][CH2:16][C:15]([F:14])([F:29])[CH:26]([F:27])[F:28])[CH:25]=3)=[CH:6][NH:5]2)=[CH:12][CH:13]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2NC=C(CCN)C2=CC1
|
|
Name
|
|
|
Quantity
|
176 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(COC1=C(C=O)C=CC=C1)(C(F)F)F
|
|
Name
|
|
|
Quantity
|
3.325 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
35.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Heat to reflux
|
|
Type
|
WAIT
|
|
Details
|
After 1 hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
filter through celite
|
|
Type
|
WASH
|
|
Details
|
wash with 500 ml of ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the filtrate under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oily residue
|
|
Type
|
CUSTOM
|
|
Details
|
Partition the residue between water and dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
Separate the layers
|
|
Type
|
EXTRACTION
|
|
Details
|
extract the aqueous later with dichloromethane
|
|
Type
|
WASH
|
|
Details
|
wash with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
|
Type
|
CUSTOM
|
|
Details
|
evaporate under reduced pressure
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2C(=CNC2=C1)CCNCC1=CC(=CC=C1)OCC(C(F)F)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |